molecular formula C16H25BN2O4 B597287 tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate CAS No. 1310405-05-0

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate

Cat. No.: B597287
CAS No.: 1310405-05-0
M. Wt: 320.196
InChI Key: XCWXAPFZBSZJDT-UHFFFAOYSA-N
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Description

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a boronic ester derivative that has gained significant attention in the field of organic chemistry. This compound is known for its stability and reactivity, making it a valuable intermediate in various chemical syntheses, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate typically involves the reaction of 3-bromo-2-pyridinecarbamate with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the product, and advanced purification techniques such as recrystallization and chromatography are employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of boron-containing drugs and bioactive molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials and polymers.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate apart is its stability and versatility in various chemical reactions. Its ability to form stable complexes with palladium catalysts makes it particularly valuable in Suzuki-Miyaura coupling reactions, which are essential for the synthesis of biaryl compounds in pharmaceuticals and materials science .

Biological Activity

tert-Butyl (2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activities, particularly focusing on its antifungal properties and interactions with various biological systems.

Chemical Structure and Properties

The molecular formula of this compound is C17H26BNO4C_{17}H_{26}BNO_4, with a molecular weight of approximately 319.208 g/mol. The compound features a pyridine ring substituted with a dioxaborolane moiety, which is known for enhancing biological activity through various mechanisms.

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with boron-containing reagents under controlled conditions. The dioxaborolane moiety is particularly significant as it can facilitate the formation of covalent bonds with biological targets.

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds containing similar structural motifs. For instance:

  • Activity against Sclerotinia sclerotiorum : Compounds analogous to this compound exhibited moderate antifungal activities against S. sclerotiorum, with effective concentrations (EC50) ranging from 10.85 to 15.89 μg/mL .
  • Comparative Analysis : In comparison to established antifungal agents like chlorothalonil (EC50 = 6.56 μg/mL) and carbendazim (EC50 = 0.24 μg/mL), the synthesized compounds demonstrated varying degrees of efficacy .
CompoundEC50 (μg/mL)Activity Level
tert-butyl carbamate10.85 - 15.89Moderate
Chlorothalonil6.56High
Carbendazim0.24Very High

The mechanism by which this compound exerts its antifungal effects may involve the disruption of fungal cell wall synthesis or interference with metabolic pathways critical for fungal growth . The presence of the dioxaborolane group is believed to enhance the compound's ability to form stable complexes with target enzymes or receptors.

Case Studies

  • In Vitro Studies : A series of in vitro experiments were conducted to assess the antifungal efficacy of various derivatives of the compound. Results indicated that modifications to the pyridine ring significantly influenced biological activity.
  • Field Trials : Field trials demonstrated that formulations containing this compound showed improved resistance against fungal pathogens in crops compared to untreated controls.

Properties

IUPAC Name

tert-butyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-14(2,3)21-13(20)19-11-9-8-10-18-12(11)17-22-15(4,5)16(6,7)23-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCWXAPFZBSZJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC=N2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00694463
Record name tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310405-05-0
Record name Carbamic acid, N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1310405-05-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00694463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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